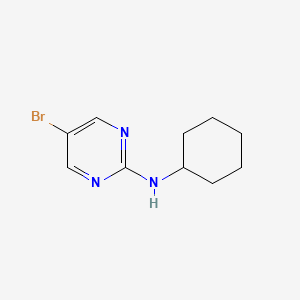
5-Bromo-2-cyclohexylaminopyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-cyclohexylaminopyrimidine consists of a pyrimidine ring substituted with a bromine atom at the 5th position and a cyclohexylamine group at the 2nd position . The InChI code for this compound is 1S/C10H14BrN3/c11-8-6-12-10 (13-7-8)14-9-4-2-1-3-5-9/h6-7,9H,1-5H2, (H,12,13,14) . The compound has a molecular weight of 256.14 g/mol .
Physical And Chemical Properties Analysis
5-Bromo-2-cyclohexylaminopyrimidine has a molecular weight of 256.14 g/mol . It has a topological polar surface area of 37.8 Ų and a complexity of 163 . The compound has one hydrogen bond donor count and three hydrogen bond acceptor counts .
Aplicaciones Científicas De Investigación
Protein Kinase Inhibition
5-Bromo-2-cyclohexylaminopyrimidine: is structurally related to protein kinase inhibitors, which are crucial in medical research. It’s used to study the inhibition of protein kinases, enzymes that modify other proteins by chemically adding phosphate groups. This application is vital for understanding diseases like cancer, where kinase activity is often dysregulated .
Angiogenesis Studies
This compound has been utilized as a research tool to investigate the role of receptor tyrosine kinases (RTKs) in angiogenesis, the process of new blood vessel formation. By inhibiting RTKs, researchers can study mechanisms of angiogenesis inhibition, which is a key therapeutic target in cancer treatment.
Pharmacological Research
Due to its pharmacological properties, 5-Bromo-2-cyclohexylaminopyrimidine is used in pharmacological research to develop new drugs. Its interactions with various biological targets can lead to the discovery of novel therapeutics .
Chemical Synthesis
In synthetic chemistry, this compound serves as a building block for creating more complex molecules. Its reactivity with other chemical entities allows for the synthesis of a wide range of substances, including potential new drugs .
Biological Assays
Researchers use 5-Bromo-2-cyclohexylaminopyrimidine in biological assays to test the effects of inhibiting certain cellular processes. It helps in understanding the role of specific enzymes and receptors in cells.
Toxicity and Safety Evaluation
The compound is also used in experiments to assess toxicity and safety profiles of new drug candidates. Understanding its toxicological impact is essential for developing safe pharmaceuticals.
Safety and Hazards
5-Bromo-2-cyclohexylaminopyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Propiedades
IUPAC Name |
5-bromo-N-cyclohexylpyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c11-8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGGKWPYPCIJAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC=C(C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407413 |
Source


|
| Record name | 5-BROMO-2-CYCLOHEXYLAMINOPYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-cyclohexylaminopyrimidine | |
CAS RN |
886366-17-2 |
Source


|
| Record name | 5-Bromo-N-cyclohexyl-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886366-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-BROMO-2-CYCLOHEXYLAMINOPYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1277300.png)

